2-Amino-3-bromo-N-ethylbenzamide
Description
2-Amino-3-bromo-N-ethylbenzamide (CAS: Not provided) is a brominated benzamide derivative with the molecular formula C₉H₁₁BrN₂O. Its structure features an amino group (-NH₂) at the ortho position (C2), a bromine atom at the meta position (C3), and an ethylamide group (-NHC(O)CH₂CH₃) attached to the benzene ring (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinazolinones, which have pharmacological relevance . The bromine substituent enhances its utility in cross-coupling reactions, while the amino and ethylamide groups may act as directing agents in metal-catalyzed C–H functionalization .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-amino-3-bromo-N-ethylbenzamide |
InChI |
InChI=1S/C9H11BrN2O/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
YOKUJILUYSDHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Key analogs include:
- 2-Amino-5-bromo-N-cyclohexylbenzamide: Positional isomer (Br at C5) with a bulkier N-cyclohexyl group.
- 2-Amino-N-ethylbenzamide: Non-brominated analog.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a methyl group (C3) and an N,O-bidentate directing group.
Table 1: Structural and Electronic Properties
| Compound | Substituents | Electronic Effects | Directing Group Potential |
|---|---|---|---|
| 2-Amino-3-bromo-N-ethylbenzamide | 3-Br, N-Ethyl | Br (electron-withdrawing) meta to NH₂ | Weak N-monodentate |
| 2-Amino-5-bromo-N-cyclohexylbenzamide | 5-Br, N-Cyclohexyl | Br (electron-withdrawing) para to NH₂ | Steric hindrance limits |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Me, N,O-bidentate | Me (electron-donating) | Strong N,O-bidentate |
Key Findings :
- The 3-bromo substituent in the target compound creates a distinct electronic environment compared to the 5-bromo isomer, altering reactivity in cyclization and coupling reactions .
- The N-ethyl group improves solubility in polar solvents (e.g., DMSO) compared to bulkier N-cyclohexyl analogs, facilitating faster reaction kinetics .
Key Findings :
- The 5-bromo isomer achieves higher yields in quinazolinone synthesis due to favorable para-substitution, which aligns the reactive sites for cyclization .
- The 3-bromo isomer may require extended reaction times due to steric and electronic mismatches during ring closure.
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